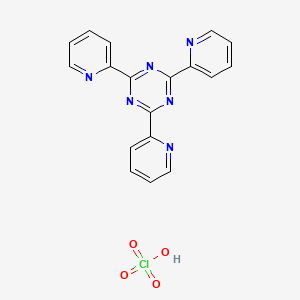

2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate

説明

2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate (CAS: 858-46-8, EC: 212-724-6) is a derivative of 2,4,6-Tripyridin-2-yl-1,3,5-triazine (TPTZ), a heterocyclic compound featuring three pyridyl substituents on a triazine core. TPTZ is widely recognized for its role in the Ferric Reducing Antioxidant Power (FRAP) assay, where it acts as a redox-sensitive ligand to measure antioxidant capacity . The monoperchlorate form enhances solubility and stability in aqueous solutions, making it suitable for analytical and catalytic applications. Key properties include:

- Molecular Formula: C₁₈H₁₂ClN₆O₄ (estimated based on TPTZ + ClO₄⁻).

- Physical State: Likely a crystalline solid (analogous to TPTZ, which is a yellow powder with a melting point of 248–252°C) .

- Applications: Primarily used in antioxidant assays, metal coordination chemistry, and as a precursor for functional materials .

特性

CAS番号 |

63451-30-9 |

|---|---|

分子式 |

C18H13ClN6O4 |

分子量 |

412.8 g/mol |

IUPAC名 |

perchloric acid;2,4,6-tripyridin-2-yl-1,3,5-triazine |

InChI |

InChI=1S/C18H12N6.ClHO4/c1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15;2-1(3,4)5/h1-12H;(H,2,3,4,5) |

InChIキー |

PTLZEUPBWKXHDM-UHFFFAOYSA-N |

正規SMILES |

C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.OCl(=O)(=O)=O |

関連するCAS |

3682-35-7 (Parent) |

製品の起源 |

United States |

準備方法

Cyclization of 2-Cyanopyridine with Sodium Amide and Formamide

One well-documented method involves the reaction of 2-cyanopyridine with sodium amide in liquid ammonia, followed by cyclization with formamide to yield 2,4,6-tris(2-pyridyl)-1,3,5-triazine (the free base). This method, first reported in the mid-20th century, remains a classical route due to its straightforwardness and relatively high yields.

-

- Reagents: 2-cyanopyridine, sodium amide, formamide

- Solvent: Liquid ammonia for initial step

- Temperature: Low temperature for sodium amide reaction; elevated temperature for cyclization

- Time: Several hours to ensure complete cyclization

-

- Isolation of the free base by filtration and purification

- Conversion to monoperchlorate salt by treatment with perchloric acid under controlled conditions

This method provides a pure product suitable for further complexation and analytical applications.

Nucleophilic Aromatic Substitution on Cyanuric Chloride

An alternative approach involves nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 2-pyridyl nucleophiles. The substitution proceeds stepwise, replacing chlorine atoms with pyridyl groups.

-

- Starting material: Cyanuric chloride

- Nucleophile: 2-pyridyl anion or 2-pyridyl-containing reagents

- Solvent: Polar aprotic solvents such as toluene or acetonitrile

- Temperature: Controlled heating (e.g., 60-120 °C)

- Time: Several hours with monitoring by thin-layer chromatography

-

- High selectivity for substitution at the 2,4,6-positions

- Potential for one-pot synthesis with catalytic ionic liquids (see Section 3.3)

-

- Purification by extraction and recrystallization

- Salt formation with perchloric acid to yield monoperchlorate salt

Use of Acidic Ionic Liquids as Solvent and Catalyst

Recent advances have demonstrated the use of acidic ionic liquids as both solvent and catalyst in the synthesis of triazine derivatives, including 2,4,6-tripyridyl-substituted triazines.

-

- Ionic liquid acts as a green solvent and catalyst, enabling mild reaction conditions

- One-pot reaction involving cyanuric chloride and pyridyl nucleophiles

- Reaction temperatures around 80-120 °C

- Reaction times typically 8-12 hours

- Monitoring by thin-layer chromatography (stationary phase: silica gel GF)

-

- High yields (≥90%)

- High purity (HPLC ≥ 99.5%)

- Environmentally friendly due to recyclability of ionic liquid

- Simplified post-reaction workup by solvent evaporation under reduced pressure

Salt Formation with Perchloric Acid

After obtaining the free base 2,4,6-tripyridin-2-yl-1,3,5-triazine, the monoperchlorate salt is prepared by carefully adding perchloric acid in a controlled, often low-temperature environment to avoid decomposition or explosive hazards associated with perchlorate salts.

- Typical Procedure:

- Dissolve the free base in an appropriate solvent (e.g., acetonitrile or methanol)

- Add a stoichiometric amount of perchloric acid slowly with stirring

- Maintain temperature below ambient or slightly elevated to ensure controlled reaction

- Isolate the monoperchlorate salt by filtration or crystallization

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Solvent/Catalyst | Temperature (°C) | Reaction Time (hrs) | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|---|

| Cyclization of 2-cyanopyridine | 2-cyanopyridine, sodium amide, formamide | Liquid ammonia, formamide | Variable (low to elevated) | 4-12 | 70-85 | >98 | Classical, well-established method |

| Nucleophilic substitution on cyanuric chloride | Cyanuric chloride, 2-pyridyl nucleophile | Toluene or acetonitrile | 60-120 | 6-12 | 80-90 | >99 | Stepwise substitution, requires careful control |

| Ionic liquid catalyzed one-pot | Cyanuric chloride, pyridyl precursor | Acidic ionic liquid | 80-120 | 8-12 | ≥90 | ≥99.5 | Green chemistry approach, recyclable solvent |

| Salt formation with perchloric acid | Free base 2,4,6-tripyridin-2-yl-1,3,5-triazine | Methanol, acetonitrile | 0-25 | 1-2 | Quantitative | N/A | Controlled acid addition to form monoperchlorate |

Analysis of Reaction Mechanisms and Conditions

- The cyclization of 2-cyanopyridine with sodium amide involves nucleophilic attack on the nitrile carbon, followed by ring closure facilitated by formamide acting as both solvent and reagent.

- Nucleophilic aromatic substitution on cyanuric chloride exploits the electron-deficient triazine ring, allowing displacement of chlorine atoms by pyridyl nucleophiles.

- Acidic ionic liquids enhance the electrophilicity of cyanuric chloride and stabilize intermediates, improving reaction rates and selectivity.

- Salt formation with perchloric acid is an acid-base reaction yielding the monoperchlorate salt, which is often more stable and soluble for further use.

Summary of Research Outcomes and Professional Insights

- The ionic liquid-mediated synthesis method stands out for its environmental benefits, high yield, and purity, making it suitable for industrial-scale preparation.

- Classical cyclization remains valuable for academic and small-scale synthesis due to its simplicity.

- The nucleophilic substitution route offers versatility for introducing various substituents beyond pyridyl groups.

- Careful control of temperature and stoichiometry during salt formation is critical to ensure safety and product quality.

化学反応の分析

Types of Reactions

2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions to form different derivatives.

Substitution: The pyridine rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings.

科学的研究の応用

2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate is a chemical compound with the molecular formula C₁₈H₁₃ClN₆O₄ . It has a molecular weight of 412.8 g/mol . The PubChem CID for this compound is 113228 . It is also known under the CAS number 63451-30-9 .

Scientific Research Applications

2,4,6-Tris(2-pyridyl)-1,3,5-triazine (TPTZ) is a triazine derivative with significant biological activities, especially in metal ion complexation and antioxidant properties. It is useful in various fields, including biochemistry, analytical chemistry, and medicinal chemistry, because of its ability to interact with metal ions and its role as a reducing agent.

- Spectrophotometric Determination of Iron TPTZ is commonly used as a reagent for the spectrophotometric determination of Fe(II) and total iron . The interaction of TPTZ with iron leads to the formation of a colored complex, which has a maximum absorbance at 593 nm, producing a blue to violet color. This complex can be detected and quantified using spectrophotometric methods, providing a useful tool for determining iron in various samples.

- Quantification of Acetaminophen TPTZ can be used to determine the amount of acetaminophen in samples through spectrophotometry .

- Comparison with Similar Compounds 2,4,6-Tris(2-pyridyl)-1,3,5-triazine is often compared with other polypyridyl ligands such as 2,2’-bipyridine and 1,10-phenanthroline. Unlike these compounds, 2,4,6-Tris(2-pyridyl)-1,3,5-triazine has an additional pyridyl ring and a triazine ring, which provide it with a larger π system and more coordination sites.

作用機序

The mechanism by which 2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate exerts its effects involves its ability to coordinate with metal ions. The triazine and pyridine rings provide multiple binding sites, allowing the compound to form stable complexes. These complexes can interact with various molecular targets and pathways, depending on the metal ion involved.

類似化合物との比較

Comparison with Similar Triazine-Based Compounds

Structural and Functional Differences

The triazine core allows diverse functionalization, with substituents dictating reactivity and applications. Below is a comparative analysis of key analogs:

Reactivity and Stability

- Chlorinated Triazines: Highly reactive due to labile Cl atoms. For example, 2-chloro-4,6-diphenoxy-1,3,5-triazine undergoes nucleophilic substitution with amines or thiols to form functionalized ligands .

- TPTZ and Derivatives: Pyridyl groups enhance π-π stacking and metal coordination. The monoperchlorate form improves aqueous stability compared to neutral TPTZ .

生物活性

2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate (TPTZ) is a heterocyclic compound known for its significant role in various biochemical applications, particularly in the determination of metal ions such as iron. This article explores the biological activity of TPTZ, including its mechanisms of action, cellular effects, and potential therapeutic applications.

- Molecular Formula : C₁₈H₁₂N₆

- Molecular Weight : 312.34 g/mol

- CAS Number : 63451-30-9

- EINECS Number : 264-191-4

TPTZ acts primarily as a chelating agent, forming stable complexes with ferrous ions (Fe²⁺). This interaction is crucial for various biochemical assays and has implications for cellular processes:

- Metal Ion Interaction : TPTZ binds to metal ions such as Fe²⁺ and Mn²⁺, influencing cellular metal ion homeostasis and affecting processes like oxidative stress responses and enzyme activities.

- Spectrophotometric Detection : The formation of colored complexes with Fe²⁺ allows for spectrophotometric determination of iron levels in biological samples .

Cellular Effects

TPTZ has been shown to impact various cellular functions through its interaction with metal ions:

- Oxidative Stress : By chelating iron, TPTZ can modulate oxidative stress levels within cells. This is particularly relevant in studies examining the compound's effects on cancer cell lines where iron plays a role in proliferation and survival.

- Gene Expression : The availability of metal ions can influence gene expression related to stress responses and metabolism. TPTZ's ability to alter metal ion concentrations may lead to changes in gene expression profiles in different cell types.

Case Studies

-

Iron Determination in Biological Samples :

- A study utilized TPTZ to measure iron levels in serum samples from patients with anemia. The results indicated a strong correlation between TPTZ readings and traditional iron assays, validating its use as a reliable reagent in clinical settings.

-

Antitumor Activity :

- In vitro studies have demonstrated that TPTZ complexes with platinum-based drugs exhibit enhanced cytotoxicity against cancer cell lines. This suggests potential applications in drug formulation for cancer therapy.

Dosage Effects

The biological effects of TPTZ vary significantly with dosage:

- Low Doses : At lower concentrations, TPTZ effectively measures metal ion concentrations without adverse effects on cellular viability.

- High Doses : Higher concentrations can induce oxidative stress and cellular damage, highlighting the importance of dosage control in experimental setups .

Metabolic Pathways

TPTZ influences metabolic pathways associated with metal ion homeostasis:

- It interacts with enzymes that regulate metal ion concentrations within cells, affecting metabolic flux and metabolite levels.

- Its role as a ligand facilitates the transport and storage of essential metal ions, impacting various biochemical processes.

Comparison with Similar Compounds

TPTZ is often compared with other polypyridyl ligands such as 2,2'-bipyridine and 1,10-phenanthroline. Unlike these compounds, TPTZ features an additional pyridyl ring which enhances its coordination capabilities:

| Compound | Coordination Sites | Application |

|---|---|---|

| 2,4,6-Tris(2-pyridyl)-1,3,5-triazine | 3 | Iron determination |

| 2,2'-Bipyridine | 2 | Coordination chemistry |

| 1,10-Phenanthroline | 2 | Metal ion analysis |

Q & A

Q. Characterization :

- NMR Spectroscopy : Confirm substitution patterns (e.g., pyridyl proton shifts at δ 7.5–8.5 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., [M-ClO₄]⁺ peak).

- X-ray Diffraction : Resolve crystal structure for ligand geometry .

Advanced Question: How can computational methods optimize ligand design for metal coordination studies with this compound?

Methodological Answer:

Leverage quantum chemical calculations (e.g., DFT) to predict binding affinities and electronic properties:

Geometry Optimization : Use Gaussian or ORCA to model the triazine core and pyridyl substituents.

Frontier Molecular Orbital Analysis : Predict reactivity via HOMO-LUMO gaps (e.g., ∆E < 3 eV indicates strong metal-ligand charge transfer) .

Molecular Dynamics (MD) : Simulate solvation effects in coordination environments (e.g., acetonitrile vs. DMF) .

Validation : Cross-check computed IR/Raman spectra with experimental data to refine force fields .

Basic Question: What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

The compound is hygroscopic and light-sensitive. Mitigation strategies include:

- Storage Conditions : Argon-filled desiccators at –20°C to prevent hydrolysis .

- Stability Monitoring :

Advanced Question: How do conflicting crystallographic and spectroscopic data on metal complexation get resolved?

Methodological Answer:

Contradictions often stem from solution vs. solid-state behavior:

Multi-Technique Validation :

- XAS (X-ray Absorption Spectroscopy) : Resolve oxidation states in solution.

- EPR : Detect paramagnetic intermediates (e.g., Cu²⁺ complexes) .

Statistical Design of Experiments (DoE) : Use factorial analysis to isolate variables (e.g., solvent polarity, temperature) influencing coordination geometry .

Example : If XRD shows octahedral geometry but NMR suggests square planar, conduct variable-temperature NMR to probe dynamic equilibria .

Basic Question: What safety protocols are critical when handling perchlorate salts of this compound?

Methodological Answer:

Perchlorate salts are oxidizers and require:

- Ventilation : Use fume hoods for all reactions involving ClO₄⁻ .

- PPE : Acid-resistant gloves (e.g., nitrile) and face shields.

- Emergency Procedures :

Advanced Question: How can reaction path search methods improve catalytic applications of this ligand?

Methodological Answer:

Employ the ICReDD framework (Integrated Computational-Experimental Design):

Reaction Path Sampling : Use GRRM or AFIR algorithms to map transition states for ligand-metal bond formation .

Machine Learning : Train models on existing catalytic data (e.g., TOF, TON) to predict optimal metal centers (e.g., Ru vs. Ir) .

Feedback Loop : Refine computational models using in-situ FTIR or mass spectrometry data from catalytic runs .

Basic Question: What spectroscopic techniques best characterize electronic transitions in this compound?

Methodological Answer:

- UV-Vis-NIR : Assign charge-transfer bands (e.g., ligand-to-metal at 400–600 nm) .

- Cyclic Voltammetry : Measure redox potentials (e.g., E₁/₂ for ClO₄⁻ reduction at –0.8 V vs. Ag/AgCl) .

- Fluorescence Quenching : Probe interactions with analytes (e.g., nitroaromatics via Stern-Volmer plots) .

Advanced Question: How can statistical DoE resolve low yields in multi-step syntheses?

Methodological Answer:

Apply Taguchi or Box-Behnken designs to optimize variables:

Factors : Temperature, solvent polarity, catalyst loading.

Response Surface Modeling : Identify interactions (e.g., high temperature + polar solvent increases hydrolysis risk) .

Validation : Confirm optimal conditions with triplicate runs (RSD < 5% for yield) .

Basic Question: What are the environmental hazards of this compound, and how are they assessed?

Methodological Answer:

- Aquatic Toxicity : Follow OECD 201/202 guidelines for algae/daphnia assays (EC₅₀ > 10 mg/L indicates low risk) .

- Persistence : Use HPLC-MS to track degradation half-lives in simulated wastewater (t₁/₂ < 30 days preferred) .

Advanced Question: How do solvent effects influence supramolecular assembly with this ligand?

Methodological Answer:

Study via COnductor-like Screening MOdel (COSMO-RS) :

Solvent Polarity : High polarity (e.g., DMSO) disrupts π-π stacking between pyridyl groups .

Dielectric Constant : Low ε (e.g., toluene) favors hydrophobic aggregation (confirmed via DLS) .

Validation : Compare SAXS/WAXS data with MD simulations of solvent-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。